![molecular formula C26H24N2O2 B2599671 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol CAS No. 342594-80-3](/img/structure/B2599671.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
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Overview
Description
“4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol” is a chemical compound with the CAS Number: 342594-80-3. It has a molecular weight of 396.49 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 396.49 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Insights
- Synthesis and Crystal Structures : The synthesis of bisindolylmethanes (BIMs), compounds structurally related to 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, involves simple acid catalysis using salicylaldehyde derivatives. These compounds have been characterized crystallographically, revealing their one-dimensional hydrogen-bonding chain motifs with solvent molecules, demonstrating their potential for further chemical and material science applications (Cole et al., 2019).
Biological and Environmental Applications
- Green Corrosion Inhibitors : A study on Bis(indolyl)methanes, including a compound similar to the one , showed significant potential as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit high inhibition efficiency and adsorb onto the metal surface following the Langmuir adsorption isotherm, suggesting their application in protecting metal surfaces in acidic environments (Verma et al., 2016).
Advanced Material Applications
- Aggregation-Induced Emission (AIE) : Research into symmetrical 9,10-dithienylanthracene derivatives, which share functional group similarities with 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, highlights their excellent AIE behaviors. Such properties make them suitable for applications in cell imaging, demonstrating the compound's potential in biomedical imaging technologies (Wang et al., 2020).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, “4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol” could potentially be used in the development of new therapeutic agents.
properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZXADANKQZZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)OC)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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